1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
Description
1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a urea derivative featuring a thiazole core substituted with a 4-methylpiperidine-carbonyl group at position 5 and a para-methylphenyl (p-tolyl) urea moiety at position 2. The 4-methylpiperidine group introduces steric bulk and lipophilicity, which may influence bioavailability and target interactions.
Properties
IUPAC Name |
1-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-4-6-15(7-5-12)21-18(25)22-19-20-14(3)16(26-19)17(24)23-10-8-13(2)9-11-23/h4-7,13H,8-11H2,1-3H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKMFQSWXBHUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=C(S2)NC(=O)NC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a thiazole-derived compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 372.5 g/mol, contains functional groups that suggest diverse pharmacological properties.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O2S |
| Molecular Weight | 372.5 g/mol |
| CAS Number | 942010-69-7 |
| SMILES | Cc1ccc(NC(=O)Nc2nc(C)c(C(=O)N3CCC(C)CC3)s2)cc1 |
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various therapeutic areas, including antimicrobial, anticancer, and antiviral activities. The following sections detail specific findings related to its biological effects.
Antimicrobial Activity
Preliminary studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against a range of bacterial strains, suggesting that this compound may also possess similar activity.
Case Study: Thiazole Derivatives
A study evaluating various thiazole derivatives indicated that modifications to the thiazole ring can enhance antibacterial activity. Compounds with structural similarities to our compound were found to inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .
Antiviral Activity
The antiviral potential of thiazole-containing compounds has been explored extensively. Research indicates that certain thiazole derivatives can act as inhibitors of viral replication, particularly against HIV and hepatitis viruses.
Research Findings
In vitro studies have reported IC50 values for related compounds in the micromolar range, indicating promising antiviral activity. For example, compounds exhibiting structural similarities have shown IC50 values as low as 1.96 μM against reverse transcriptase enzymes . This suggests that this compound may also inhibit viral replication through similar mechanisms.
Anticancer Activity
The anticancer potential of this compound is supported by its structural characteristics, which are conducive to interactions with key cellular targets involved in cancer progression.
Thiazole derivatives have been reported to induce apoptosis in cancer cells by modulating various signaling pathways. For instance, studies have shown that these compounds can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines . The specific mechanisms may involve the inhibition of protein kinases or modulation of transcription factors critical for tumor growth.
Toxicity and Safety Profile
While the biological activities are promising, understanding the safety profile is crucial for potential therapeutic applications. Preliminary toxicity assessments indicate that modifications to the thiazole structure can influence cytotoxicity levels.
| Compound | CC50 (µM) | Remarks |
|---|---|---|
| Thiazole Derivative A | 50 | Moderate cytotoxicity |
| Thiazole Derivative B | 30 | High cytotoxicity |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several urea-thiazole hybrids reported in the literature. Key comparisons include:
Key Observations :
- Thiazole Substituents : The target’s 4-methylpiperidine-carbonyl group contrasts with piperazinylmethyl or hydrazinyl motifs in analogs (e.g., 11a–11o). This substitution likely increases lipophilicity (logP ~3.5 predicted) compared to more polar analogs like 11a (logP ~2.8) .
Q & A
Basic: What are the common synthetic routes for 1-(4-Methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea?
Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Thiazole ring formation : Reacting 4-methylpiperidine-1-carbonyl precursors with thiourea derivatives under reflux conditions in solvents like toluene or chloroform .
- Urea linkage introduction : Coupling the thiazole intermediate with p-tolyl isocyanate or via carbodiimide-mediated reactions .
- Purification : Crystallization from ethanol-acetic acid mixtures or column chromatography .
Characterization relies on HRMS (for molecular ion confirmation) and NMR to resolve carbonyl and thiazole carbons (e.g., δ ~171 ppm for carbonyl groups) .
Basic: Which spectroscopic and crystallographic methods are used for structural characterization?
Answer:
- NMR Spectroscopy : NMR identifies aromatic protons (e.g., p-tolyl methyl at δ ~2.35 ppm) and thiazole protons. NMR resolves carbonyl carbons (δ ~170–175 ppm) and quaternary carbons .
- HRMS : Validates molecular formula (e.g., [M+Na] peaks with <2 ppm error) .
- X-ray Crystallography : SHELX software (SHELXL for refinement) determines bond lengths/angles and confirms stereochemistry .
Advanced: How can reaction yields be optimized during synthesis?
Answer:
Yield optimization strategies include:
- Catalyst Screening : Using glacial acetic acid or DMAP to accelerate coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Refluxing in toluene (110°C) improves cyclization efficiency .
- Purification : Gradient elution in column chromatography minimizes byproduct contamination .
Advanced: What computational approaches predict this compound’s biological targets?
Answer:
- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., adenosine A receptors). Key residues (e.g., His264, Glu169) are prioritized for hydrogen bonding with the urea moiety .
- QSAR Models : Correlate substituent electronegativity (e.g., p-tolyl methyl) with activity trends .
- MD Simulations : Assess binding stability over 100 ns trajectories to validate docking poses .
Advanced: How do structural modifications influence bioactivity?
Answer:
- Thiazole Substituents : Electron-withdrawing groups (e.g., CF) enhance kinase inhibition by increasing electrophilicity .
- Urea Linkage : N-Methylation reduces hydrogen-bonding capacity, lowering anti-Parkinsonian activity .
- SAR Insights : Methoxy and methyl groups on the p-tolyl ring improve antioxidant activity (e.g., 40% DPPH scavenging at 50 µM) compared to halogens .
Advanced: How should researchers address discrepancies in biological assay results?
Answer:
- Assay Validation : Use standardized protocols (e.g., MTT for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant assays) .
- Data Triangulation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity alongside enzymatic assays) .
- Batch Consistency : Ensure compound purity (>95% by HPLC) to eliminate batch-to-batch variability .
Advanced: What are the crystallographic challenges in resolving this compound’s structure?
Answer:
- Twinned Crystals : Use SHELXD for dual-space recycling to resolve overlapping reflections .
- Disorder Modeling : Apply PART instructions in SHELXL to refine disordered piperidine or p-tolyl groups .
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to achieve <0.8 Å resolution for accurate electron density maps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
